N-{3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Overview
Description
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a compound known for its potent inhibitory activity against Kv1.3 ion channels . This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and other conditions where Kv1.3 inhibition is beneficial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves multiple steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Kv1.3 ion channels. This inhibition affects the flow of potassium ions across cell membranes, which is crucial in regulating cellular functions such as proliferation and activation of immune cells . By blocking these channels, the compound can modulate immune responses and has potential therapeutic benefits in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
N-{3-[(1,1-DIOXIDO-1,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]PROPYL}BENZAMIDE: Another potent Kv1.3 inhibitor with similar structure and activity.
1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific structure that allows for potent and selective inhibition of Kv1.3 ion channels. This specificity makes it a valuable compound in the development of targeted therapies for autoimmune diseases .
Properties
IUPAC Name |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-4-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c27-22(17-9-11-18(12-10-17)33(30,31)26-15-4-1-5-16-26)24-14-6-13-23-21-19-7-2-3-8-20(19)32(28,29)25-21/h2-3,7-12H,1,4-6,13-16H2,(H,23,25)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKPUUFMJNSOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN=C3C4=CC=CC=C4S(=O)(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.